molecular formula C11H15NO2 B14835767 2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol

2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol

Katalognummer: B14835767
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: YNWSXBMUNADLTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H13NO2 It is a phenolic compound characterized by the presence of an aminomethyl group and a cyclopropylmethoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde, cyclopropylmethanol, and formaldehyde.

    Formation of Cyclopropylmethoxy Group: The hydroxyl group of 3-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the presence of an acid catalyst to form the cyclopropylmethoxy group.

    Introduction of Aminomethyl Group: The resulting intermediate is then subjected to a Mannich reaction with formaldehyde and ammonia or a primary amine to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)phenol: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

    3-(Cyclopropylmethoxy)phenol: Lacks the aminomethyl group, affecting its reactivity and biological activity.

Uniqueness

2-(Aminomethyl)-3-(cyclopropylmethoxy)phenol is unique due to the presence of both the aminomethyl and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-(aminomethyl)-3-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C11H15NO2/c12-6-9-10(13)2-1-3-11(9)14-7-8-4-5-8/h1-3,8,13H,4-7,12H2

InChI-Schlüssel

YNWSXBMUNADLTQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=CC=CC(=C2CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.